molecular formula C11H10N2O3 B1339154 Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 5174-90-3

Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B1339154
CAS No.: 5174-90-3
M. Wt: 218.21 g/mol
InChI Key: PIHWQJBFCRABCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification Within the Naphthyridine Family

The naphthyridine family encompasses a diverse group of bicyclic aromatic compounds characterized by the presence of two nitrogen atoms within a naphthalene-like ring system. Six distinct isomeric forms of naphthyridine exist, differentiated by the positions of the nitrogen atoms within the bicyclic framework. These isomers are designated as 1,5-naphthyridine, 1,6-naphthyridine, 1,7-naphthyridine, 1,8-naphthyridine, 2,6-naphthyridine, and 2,7-naphthyridine, with each form exhibiting unique chemical and biological properties based on the spatial arrangement of the nitrogen heteroatoms.

This compound belongs to the 1,8-naphthyridine subfamily, which represents the most extensively studied and medicinally important group among the naphthyridine isomers. The 1,8-configuration positions the nitrogen atoms in separate rings of the bicyclic system, creating a unique electronic environment that influences the compound's reactivity and biological activity. This structural arrangement distinguishes 1,8-naphthyridines from other isomeric forms, such as the 1,5-naphthyridines and 1,6-naphthyridines, which have different nitrogen positioning patterns.

The classification of naphthyridines falls within the broader category of diazanaphthalenes, which are naphthalene derivatives containing two nitrogen atoms in place of carbon atoms within the aromatic ring system. This structural class is further subdivided into benzodiazines, where both nitrogen atoms are located within the same ring, and naphthyridines, where the nitrogen atoms are distributed across both rings of the bicyclic system. The 1,8-naphthyridine configuration of this compound places it within the naphthyridine subclass, specifically in the category where one nitrogen atom occupies each ring of the fused system.

The structural features of 1,8-naphthyridines contribute to their distinctive chemical properties and biological activities. The presence of nitrogen atoms at the 1 and 8 positions creates flanking nitrogen centers that can function as coordination sites for metal complexes, making these compounds valuable as binucleating ligands in coordination chemistry. This structural characteristic also influences the electronic properties of the ring system, affecting the compound's reactivity toward electrophilic and nucleophilic substitution reactions. The dihydro configuration in this compound represents a partially reduced form of the fully aromatic 1,8-naphthyridine system, introducing additional chemical reactivity and potential for further structural modification.

Historical Development of 1,8-Naphthyridine Derivatives

The historical development of 1,8-naphthyridine derivatives traces back to the foundational work of Paul Friedländer in 1882, who introduced the synthetic methodology that bears his name for the preparation of quinoline and related heterocyclic compounds. Friedländer's original reaction involved the condensation of ortho-aminobenzaldehyde with acetaldehyde in the presence of sodium hydroxide, establishing the fundamental principles that would later be adapted for naphthyridine synthesis. This pioneering work laid the groundwork for the systematic exploration of nitrogen-containing heterocyclic compounds and their potential applications in medicinal chemistry.

The first successful synthesis of 1,8-naphthyridines was achieved by Koller's research group in 1927, marking a significant milestone in the development of this important class of heterocyclic compounds. This early synthetic achievement demonstrated the feasibility of constructing the 1,8-naphthyridine ring system and opened new avenues for exploring the chemical and biological properties of these compounds. The original synthetic methods were subsequently refined and improved over the decades, leading to the development of more efficient and practical synthetic routes for 1,8-naphthyridine derivatives.

The medicinal significance of 1,8-naphthyridine derivatives became apparent with the discovery of nalidixic acid in 1962, which represented the first clinically useful 1,8-naphthyridine derivative with demonstrated antibacterial activity. Nalidixic acid was specifically developed for the treatment of urinary tract infections caused by gram-negative bacteria, establishing the therapeutic potential of the 1,8-naphthyridine scaffold. This breakthrough discovery sparked intense research interest in 1,8-naphthyridine derivatives as potential antimicrobial agents and laid the foundation for the development of subsequent generations of quinolone and fluoroquinolone antibiotics.

The success of nalidixic acid led to the development of numerous other clinically approved drugs containing the 1,8-naphthyridine scaffold, including gemifloxacin, enoxacin, tosufloxacin, trovafloxacin mesylate, and alatrofloxacin as antibacterial agents. Additionally, voreloxin emerged as an anticancer agent based on the 1,8-naphthyridine structure, demonstrating the versatility of this scaffold for treating diverse medical conditions. These clinical successes established 1,8-naphthyridines as an important class of pharmacologically active compounds with broad therapeutic applications.

Recent advances in synthetic methodology have significantly improved the accessibility and scalability of 1,8-naphthyridine synthesis. Modern approaches include the development of environmentally friendly synthetic routes using water as a reaction solvent and biocompatible ionic liquid catalysts. These green chemistry approaches represent a significant advancement over traditional synthetic methods that required harsh reaction conditions, organic solvents, and expensive metal catalysts. The introduction of choline hydroxide as a metal-free, nontoxic, and water-soluble catalyst has enabled gram-scale synthesis of 1,8-naphthyridines in aqueous media, making these compounds more accessible for research and development purposes.

Contemporary research has also revealed the broader biological activities of 1,8-naphthyridine derivatives beyond their original antimicrobial applications. These compounds have demonstrated potential as analgesic, anti-inflammatory, antihypertensive, anti-tuberculosis, antiviral, antimalarial, anticancer, anti-allergic, anticonvulsant, antioxidant, gastric antisecretory, bronchodilator, antiplatelet, and anti-osteoporotic agents. Furthermore, 1,8-naphthyridine derivatives have shown promise for treating neurological diseases including Alzheimer's disease, depression, and multiple sclerosis, highlighting the continued therapeutic relevance of this important class of heterocyclic compounds.

Properties

IUPAC Name

ethyl 2-oxo-1H-1,8-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)8-6-7-4-3-5-12-9(7)13-10(8)14/h3-6H,2H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHWQJBFCRABCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(NC1=O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468671
Record name Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5174-90-3
Record name Ethyl 2-hydroxy-1,8-naphthyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5174-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multicomponent Reaction (MCR) Approach

One of the most common and efficient synthetic routes to this compound involves a multicomponent reaction between substituted aromatic aldehydes, 2-aminopyridine, and ethyl cyanoacetate or diethyl malonate in the presence of a base catalyst such as piperidine. This method facilitates the formation of the naphthyridine core via condensation and cyclization in a single step.

  • Reaction Conditions: Typically, the reaction is carried out by stirring the mixture at elevated temperatures (around 120°C) for extended periods (e.g., 20 hours).
  • Catalyst: Piperidine or other mild bases.
  • Solvent: Often solvent-free or in ethanol.
  • Yield: High yields reported, up to 97%.

Example Procedure:

  • A solution of 2-aminonicotinaldehyde (1.00 g, 8.19 mmol), diethyl malonate (1.85 mL, 12.18 mmol), and a few drops of piperidine is stirred at 120°C for 20 hours.
  • Upon cooling, the precipitate is filtered and washed with ethyl ether to yield a yellow solid with a 97% yield.

Spectroscopic Data:

  • ^1H NMR (CDCl3): δ 1.42 (triplet, 3H, CH3), 4.44 (quartet, 2H, CH2), aromatic protons between δ 7.27–8.90 ppm, and a singlet at δ 12.62 ppm corresponding to NH proton.

This method is well-documented in the literature and provides a straightforward, high-yielding synthesis of the target compound.

Esterification and Alkylation Routes

Another approach involves the esterification of 1,8-naphthyridine-3-carboxylic acid derivatives or their hydroxy intermediates, followed by alkylation to introduce the ethyl ester moiety.

  • Starting Materials: 4-hydroxy-1,8-naphthyridine-3-carboxylate or the corresponding carboxylic acid.
  • Reagents: Ethyl iodide or diethyl sulfate as alkylating agents.
  • Conditions: Reflux in ethanol with sodium ethoxide or potassium hydroxide as base.
  • Duration: Several days of reflux (e.g., 5 days).
  • Workup: Acidification and isolation of the ester product.

Comparative Data Table of Preparation Methods

Method Starting Materials Catalyst/Base Conditions Yield (%) Key Advantages References
Multicomponent Reaction (MCR) 2-Aminopyridine, aromatic aldehydes, ethyl cyanoacetate or diethyl malonate Piperidine 120°C, 20 h ~97 One-pot, high yield, simple workup
Esterification & Alkylation 4-Hydroxy-1,8-naphthyridine-3-carboxylate or acid Sodium ethoxide, KOH Reflux in ethanol, 5 days Variable Allows substitution variation
Cyclization of 2-Aminonicotinaldehyde and Diethyl Malonate 2-Aminonicotinaldehyde, diethyl malonate Piperidine 120°C, 20 h ~97 Direct ring formation, high yield

Research Findings and Analysis

  • The multicomponent reaction method is favored for its operational simplicity and high yield, making it suitable for large-scale synthesis.
  • The esterification and alkylation route, while more time-consuming, offers flexibility in modifying the ester group and ring substituents.
  • Spectroscopic analyses (NMR, IR) confirm the successful formation of the ethyl ester and the naphthyridine core.
  • The reaction mechanism typically involves initial condensation between the aldehyde and amine to form an imine intermediate, followed by nucleophilic attack by the malonate derivative and subsequent cyclization.
  • The choice of catalyst and reaction temperature critically influences the yield and purity of the product.

Chemical Reactions Analysis

Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substitution Patterns and Physicochemical Properties

Key analogues differ in substituents at positions 1, 4, and 7, which significantly influence solubility, stability, and biological activity. Below is a comparative analysis:

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties
Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS 5174-90-3) None (parent compound) 218.07 Not reported Baseline scaffold; moderate lipophilicity (LogP ~1.2)
Ethyl 4-hydroxy-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS 76336-15-7) 4-OH, 7-CH₃ 248.23 190–193 Increased polarity due to -OH; irritant (Hazard Class IRRITANT)
Ethyl 5-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS 1466514-71-5) 5-Cl 252.65 Not reported Enhanced lipophilicity (LogP ~2.1); potential antibacterial activity
Ethyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate 4-OH, 1-Ph 310.30 Not reported Bulky phenyl group reduces solubility; used in heterocyclic synthesis
Ethyl 1-(benzyloxy)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate 1-OBn 299.30 Not reported Benzyloxy group improves cell permeability; intermediate for HIV inhibitors
Key Observations:
  • Electron-Withdrawing Groups (Cl, OCH₃) : Enhance thermal stability and reactivity. For example, the 5-chloro derivative exhibits a higher predicted boiling point (~394°C) due to increased molecular rigidity .
  • Hydroxyl Groups : Improve water solubility but may reduce membrane permeability. The 4-hydroxy-7-methyl analogue shows a melting point >190°C, indicative of strong intermolecular hydrogen bonding .
  • Aromatic Substitutions (e.g., phenyl) : Introduce steric hindrance, affecting binding to enzymatic pockets. These derivatives are often intermediates for further functionalization .

Crystallographic and Structural Insights

  • Crystal Packing : The parent compound’s structure, resolved via SHELX software, reveals planar naphthyridine rings with intermolecular π-π stacking, stabilizing the lattice .
  • Hydrogen-Bonding Networks : 4-Hydroxy derivatives form extensive O-H···N interactions, correlating with higher melting points .

Biological Activity

Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate, also known as 2-Oxo-1,2-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester (CAS No. 5174-90-3), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, summarizing relevant research findings, case studies, and its potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₀N₂O₃
  • Molecular Weight : 218.21 g/mol
  • Structure : The compound features a naphthyridine core with a carboxylate group and an ethyl ester moiety.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria and certain fungi. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Pathogen TypeActivity
Gram-positive bacteriaEffective
Gram-negative bacteriaModerate
FungiEffective

Anticancer Properties

Several studies have explored the anticancer potential of this compound. In vitro assays revealed that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspases and modulation of apoptotic pathways.

Case Study : A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results showed a dose-dependent increase in cell death, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In animal models of inflammation, the compound demonstrated a significant reduction in inflammatory markers such as TNF-alpha and IL-6.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It inhibits key enzymes involved in bacterial metabolism.
  • Nuclear Receptor Modulation : The compound may act on nuclear receptors involved in cell growth and differentiation.
  • Reactive Oxygen Species (ROS) Regulation : It can modulate oxidative stress levels within cells.

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via condensation of malonate derivatives with appropriate precursors under reflux conditions. Key steps include chlorination (using phosphorus oxychloride) and esterification. Optimal conditions involve:
  • Temperature : 120–250°C (diphenyl ether reflux) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution .
  • Catalysts : Sodium hydride (NaH) for alkylation .
    Yield improvements (up to 85%) are achieved by multi-step purification (crystallization, chromatography) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR spectroscopy : Assigns protons (e.g., ethyl ester at δ ~1.45 ppm, aromatic protons at δ ~7–8 ppm) .
  • HPLC : Reverse-phase methods (e.g., Newcrom R1 column) validate purity (>95%) .
  • Melting point analysis : Stability indicated by high melting points (252–254°C) .
  • Mass spectrometry : Confirms molecular ion peaks (e.g., m/z 539.2 for derivatives) .

Q. What primary biological activities have been reported for this compound?

  • Methodological Answer :
  • Antibacterial activity : Inhibits bacterial topoisomerases (DNA gyrase and topoisomerase IV), similar to quinolones. Gram-positive bacteria (e.g., S. aureus) are primary targets .
  • Anticancer potential : Derivatives induce apoptosis in cancer cell lines via reactive oxygen species (ROS) modulation .
  • Enzyme inhibition : Carboxamide derivatives show affinity for kinases and proteases .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : SAR analysis focuses on substituent effects:
Substituent Position Functional Group Impact on Activity Reference
5-positionChloro↑ Antibacterial potency
3-positionEthyl ester↑ Metabolic stability
7-positionMethyl↓ Cytotoxicity
Computational tools (e.g., molecular docking) predict binding modes to topoisomerase IV .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Assay standardization : Use consistent bacterial strains (e.g., E. coli ATCC 25922) and MIC protocols .
  • Control compounds : Compare with ciprofloxacin for topoisomerase inhibition .
  • Data normalization : Adjust for solvent effects (e.g., DMSO cytotoxicity thresholds) .
    Cross-validation via orthogonal assays (e.g., in vitro enzyme inhibition + in silico docking) reduces variability .

Q. What strategies are effective for studying the compound’s interactions with bacterial enzymes?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model interactions with DNA gyrase (PDB ID 1KZN). Focus on hydrogen bonding with Ser84 and hydrophobic contacts .
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry .
  • Mutagenesis assays : Validate key residues (e.g., gyrA mutations confer resistance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.